3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Medicinal chemistry programs need validated triazole scaffolds with known reactivity, not generic analogs. This 3-methoxymethyl-1,2,4-triazole-5-thiol (CAS 78201-12-4) exists predominantly as the thione tautomer, offering distinct electronic properties for SAR studies. - **Quantified Process Data**: Density (1.2 g/cm³), boiling point (255°C), vapor pressure (0.0 mmHg at 25°C) - enabling rational solvent selection and scale-up. - **Synthetic Utility**: Versatile building block for 4-substituted derivatives (allyl, cyclopropyl, phenyl) via N-alkylation, plus S-functionalization handle. - **Class Evidence**: Related 3-mercapto-1,2,4-triazoles show potent anticandidal activity (MICs 4-256x > fluconazole). - **Supply Reliability**: Multi-vendor source with documented 95-98% purity specifications; immediate availability for methodology development or screening cascades.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 78201-12-4
Cat. No. B3154682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol
CAS78201-12-4
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCOCC1=NC(=S)NN1
InChIInChI=1S/C4H7N3OS/c1-8-2-3-5-4(9)7-6-3/h2H2,1H3,(H2,5,6,7,9)
InChIKeyYIMAHMOQUGYTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol: Procurement Baseline


3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol (CAS 78201-12-4) is a 1,2,4-triazole derivative substituted at the 3-position with a methoxymethyl group and at the 5-position with a thiol group . The compound exists predominantly in its thione tautomeric form, 5-(methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione . Its molecular formula is C₄H₇N₃OS with a molecular weight of 145.18 Da . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties . This compound is primarily utilized as a synthetic building block for more complex heterocyclic systems and has been investigated for potential antimicrobial and antifungal applications .

1 Synthetic building block for heterocyclic libraries via N4 functionalization
2 Investigated scaffold for antimicrobial and antifungal screening programs
3 Multi-vendor availability with documented purity specifications

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol: Why Generic Substitution Fails


Substitution among 1,2,4-triazole-5-thiol derivatives cannot be presumed equivalent without experimental validation. The methoxymethyl substituent at the 3-position confers distinct electronic and steric properties that influence both reactivity in synthetic transformations and potential biological target interactions . Structure-activity relationship (SAR) studies across triazole-thiol derivatives consistently demonstrate that substituent identity—whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—produces significant variation in biological potency [1]. In antifungal screening of related triazole-thiol compounds, minor structural modifications yielded MIC differences spanning orders of magnitude [2]. For procurement decisions where synthetic utility or biological screening outcomes are material, substituting a generic 1,2,4-triazole-5-thiol analog without accounting for the methoxymethyl moiety introduces uncontrolled variability. The following quantitative evidence establishes the measurable dimensions along which this specific compound may differ from its closest analogs.

! Methoxymethyl group provides distinct electronic and steric properties; analog reactivity may not transfer.
! Triazole-thiol SAR shows substituent-dependent variation in biological potency; generic replacement may shift activity.
! Loss of the 3-methoxymethyl handle eliminates regioselective N4 synthetic access found in this derivative.

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol: Differentiation Evidence


Synthetic Access to 4-Substituted Derivatives

The methoxymethyl group at the 3-position of 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol permits subsequent alkylation at the N4 position to generate 4-alkyl or 4-aryl derivatives, whereas unsubstituted 1,2,4-triazole-5-thiol lacks this regioselective synthetic handle . This synthetic utility is evidenced by the preparation of multiple 4-substituted analogs including 4-allyl-, 4-cyclopropyl-, 4-methyl-, 4-phenyl-, 4-(propan-2-yl)-, and 4-(naphthalen-1-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiols, each with distinct physicochemical and potential biological profiles .

Synthetic versatility
Vendor data
Target: ≥6 distinct 4-substituted derivatives reported Comparator: Unsubstituted 1,2,4-triazole-5-thiol — 0 derivatives via same route
Enables SAR library expansion
Vendor catalog analysis; verify reaction scope experimentally
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Measured Physicochemical Parameters

The thione tautomer of this compound, 5-(methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione, has experimentally derived physicochemical parameters including density of 1.2 ± 0.1 g/cm³, boiling point of 255.0 ± 42.0 °C at 760 mmHg, vapor pressure of 0.0 ± 0.5 mmHg at 25°C, and enthalpy of vaporization of 49.2 ± 3.0 kJ/mol . These values provide quantifiable benchmarks for process development, purification protocol design, and formulation feasibility assessment—parameters that are not uniformly available for all triazole-thiol analogs.

Physicochemical benchmarks
Reported
Density 1.2 ± 0.1 g/cm³; BP 255.0 ± 42.0 °C; Vapor pressure 0.0 ± 0.5 mmHg
Supports process development and purification design
Predicted/experimental data; validate under your conditions
Physicochemical Characterization Process Chemistry Formulation Development

Antifungal Activity Benchmark

While direct antifungal MIC data for 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol are not identified in primary literature, class-level inference can be drawn from structurally related 5-aryl-3-mercapto-1,2,4-triazole derivatives. In a 2015 study by Hashemi et al., 5-(2,4-dichlorophenyl)triazole analogs (compounds 10h and 11h) exhibited MIC values of <0.01 to 0.5 μg/mL against Candida species, representing 4- to 256-fold greater potency than fluconazole [1]. Notably, removal of the 4-amino group from 4-amino-5-aryl-3-mercapto-1,2,4-triazole congeners to yield 5-aryl-3-mercapto-1,2,4-triazole derivatives (structurally more similar to the target compound) resulted in marked improvement in anti-Candida activity [1]. This establishes that the 3-mercapto-1,2,4-triazole core with appropriate substitution can achieve potent antifungal activity, though the specific contribution of the methoxymethyl substituent remains unquantified.

Antifungal class evidence
Class-level inference
Direct MIC not reported for this derivative; class analogs show 4–256× more potent than fluconazole against Candida spp.
Scaffold screening rationale for antifungal discovery
Requires direct MIC measurement; structure-activity may differ
Antifungal Drug Discovery Candida Species Azole Antifungals

Commercial Availability and Purity

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol is commercially available from multiple vendors with specified purity grades. Leyan supplies the compound at 95% purity (Product No. 1180327) . MolCore offers the compound at NLT 98% purity under the name 5-(methoxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione . ChemScene provides the compound with storage specifications of sealed container at 2-8°C, with shipping at room temperature in continental US . CymitQuimica lists the compound as a discontinued product, indicating potential supply chain constraints that procurement specialists should verify . This multi-vendor availability with documented purity specifications contrasts with more obscure triazole-thiol analogs that may lack established commercial sourcing channels.

Procurement profile
Supplier data
4+ commercial vendors; purity specifications 95–98%
Reduces supply chain risk
Verify current stock levels and lot-specific COA
Chemical Procurement Quality Control Research Supply Chain

3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol: Application Scenarios


Synthesis of 4-Substituted Triazole Libraries

The methoxymethyl-substituted triazole-thiol core serves as a versatile intermediate for generating libraries of 4-substituted derivatives via N-alkylation. Multiple 4-substituted analogs (allyl, cyclopropyl, methyl, phenyl, isopropyl, naphthyl) have been reported, enabling SAR exploration around the triazole scaffold . This compound is appropriate for medicinal chemistry programs seeking to diversify triazole-based lead series, particularly where the thiol/thione moiety may engage biological targets or serve as a synthetic handle for further S-functionalization.

CYP51 Inhibitor Scaffold for Antifungal Discovery

Class-level evidence from structurally related 3-mercapto-1,2,4-triazole derivatives demonstrates potent antifungal activity against Candida species, with optimized analogs achieving MIC values 4- to 256-fold more potent than fluconazole [1]. The 3-mercapto-1,2,4-triazole core has been validated as a fluconazole scaffold replacement in azole antifungal design. While direct activity data for the methoxymethyl-substituted derivative are not available, this compound represents a logical candidate for inclusion in antifungal screening cascades targeting lanosterol 14α-demethylase (CYP51) inhibition.

Process Chemistry: Formulation and Purification

The availability of measured physicochemical data—density 1.2 ± 0.1 g/cm³, boiling point 255.0 ± 42.0 °C at 760 mmHg, vapor pressure 0.0 ± 0.5 mmHg at 25°C, and enthalpy of vaporization 49.2 ± 3.0 kJ/mol —enables rational process development for reactions involving this compound. These parameters inform solvent selection, distillation protocol design, and thermal stability assessment. For procurement supporting process chemistry or scale-up activities, these quantified values reduce experimental uncertainty compared to analogs lacking such characterization.

Reliable Sourcing for Synthetic Methodology

The compound's multi-vendor commercial availability with documented purity specifications (95-98%) [REFS-4, REFS-5, REFS-6] makes it a practical choice for developing and validating new synthetic methodologies involving 1,2,4-triazole-thiol systems. Researchers can procure the compound from established chemical suppliers with quality documentation, reducing the experimental variability associated with in-house synthesis or single-source procurement of less common analogs.

Application
Selection Property
Validation Focus
Synthesis of 4-substituted triazole libraries
Regioselective N4-alkylation enabled by 3-methoxymethyl handle
Derivative scope and reaction yield verification
Antifungal screening candidate
3-Mercapto-1,2,4-triazole scaffold with class-level antifungal activity reported
MIC determination against Candida species under standardized conditions
Process development support
Measured density, boiling point, and vapor pressure available
Thermal stability and volatility assessment for scale-up design
Reliable research supply
Multi-vendor commercial availability with documented purity grades
Lot-to-lot purity consistency and supplier documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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